REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11].C(O)C(O)C(O)C(O)C=O.[NH3:23]>C(O)C>[C:6]([O-:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[NH4+:23].[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11] |f:4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1C(C(C(C(O1)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11].C(O)C(O)C(O)C(O)C=O.[NH3:23]>C(O)C>[C:6]([O-:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[NH4+:23].[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11] |f:4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1C(C(C(C(O1)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11].C(O)C(O)C(O)C(O)C=O.[NH3:23]>C(O)C>[C:6]([O-:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[NH4+:23].[CH2:1]([OH:12])[CH:2]1[O:7][CH:6]([OH:8])[CH:5]([OH:9])[CH:4]([OH:10])[CH:3]1[OH:11] |f:4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1C(C(C(C(O1)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |